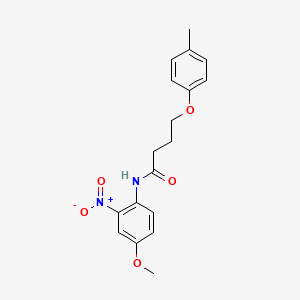
N-(4-methoxy-2-nitrophenyl)-4-(4-methylphenoxy)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxy-2-nitrophenyl)-4-(4-methylphenoxy)butanamide is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-4-(4-methylphenoxy)butanamide typically involves a multi-step process. One common route includes the following steps:
Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce a nitro group at the ortho position.
Etherification: The nitro compound is then subjected to etherification with 4-methylphenol to form the corresponding ether.
Amidation: The final step involves the reaction of the ether with butanoyl chloride in the presence of a base to form the desired butanamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-4-(4-methylphenoxy)butanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 4-amino-2-methoxyaniline derivative.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: 4-methoxy-2-nitrophenylbutanoic acid and 4-methylphenol.
科学的研究の応用
N-(4-methoxy-2-nitrophenyl)-4-(4-methylphenoxy)butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound’s structural features make it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
作用機序
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-(4-methylphenoxy)butanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitro and methoxy groups play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(4-methoxyphenyl)-4-(4-methylphenoxy)butanamide: Lacks the nitro group, which may affect its reactivity and biological activity.
N-(4-nitrophenyl)-4-(4-methylphenoxy)butanamide: Lacks the methoxy group, potentially altering its electronic properties and interactions.
Uniqueness
N-(4-methoxy-2-nitrophenyl)-4-(4-methylphenoxy)butanamide is unique due to the presence of both the nitro and methoxy groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, distinguishing it from its analogs.
特性
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-(4-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-13-5-7-14(8-6-13)25-11-3-4-18(21)19-16-10-9-15(24-2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQWBUMFJWDHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-(isobutoxymethyl)-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5074702.png)
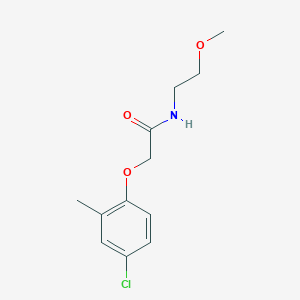
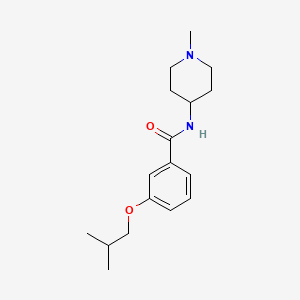
![(6E)-5-imino-2-(3-methylphenyl)-6-[(5-nitrofuran-2-yl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5074720.png)
![2-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)isoxazolidine](/img/structure/B5074726.png)
![{1-(2-chlorobenzyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5074729.png)
![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B5074732.png)
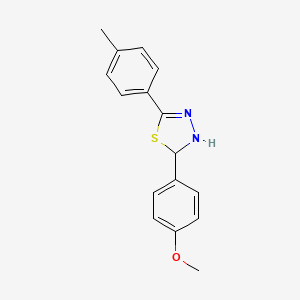
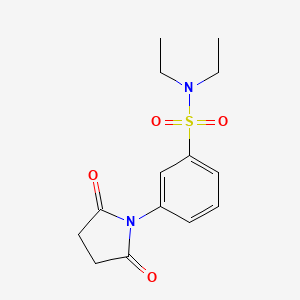
![2-(4-methoxyphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B5074751.png)
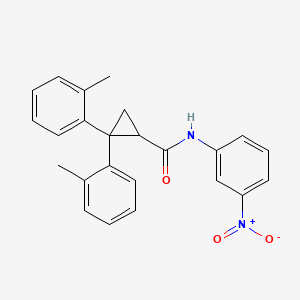
![N-[2-(3,4-dichlorophenoxy)ethyl]-2-methylpropan-2-amine](/img/structure/B5074758.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5074765.png)
![4-[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B5074795.png)
